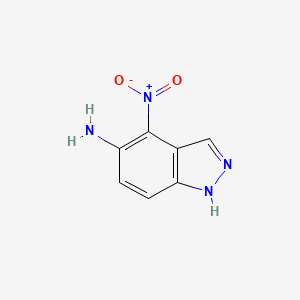

4-Nitro-1H-indazol-5-amine

Description

Contextualization of Indazole Derivatives in Advanced Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net The unique structural and electronic properties of the indazole nucleus have led to its incorporation into a multitude of biologically active molecules. researchgate.net Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. This versatility has made the indazole framework a focal point for the development of novel therapeutic agents. researchgate.net

Significance of Substituted Indazoles in Organic Synthesis and Heterocyclic Chemistry

The strategic placement of substituents on the indazole ring system dramatically influences the physicochemical and biological properties of the resulting compounds. The synthesis of substituted indazoles is a vibrant area of organic chemistry, with numerous methods developed for their preparation. rsc.org These methods often involve the cyclization of appropriately substituted anilines or the functionalization of the pre-formed indazole core. sci-hub.se

Nitro-substituted indazoles, in particular, are valuable intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution reactions. smolecule.com Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties. smolecule.com For instance, the reduction of nitroindazoles is a common strategy for preparing aminoindazoles, which are key building blocks for more complex molecules. smolecule.com The synthesis of various substituted indazoles, such as 1-aryl-5-nitro-1H-indazoles, has been well-documented, highlighting the importance of these compounds in creating libraries of potential drug candidates. mdpi.com

Research Gaps and Prospective Directions for 4-Nitro-1H-indazol-5-amine Studies

Despite the extensive research into substituted indazoles, a thorough investigation of this compound is conspicuously absent from the scientific literature. While studies on related compounds such as 4-nitro-1H-indazole and various aminoindazoles are available, there is a dearth of information specifically concerning the synthesis, characterization, and potential applications of the title compound. nih.govacs.org

This research gap presents a unique opportunity for new avenues of investigation. The presence of both a nitro and an amino group on the indazole ring suggests that this compound could possess interesting electronic properties and a rich reaction chemistry. The amino group could be diazotized and converted into a variety of other functional groups, while the nitro group could be reduced or displaced.

Prospective research on this compound should focus on the following areas:

Development of a reliable synthetic route: A primary objective would be to establish an efficient and scalable synthesis of this compound. This could potentially be achieved through the nitration of a suitable aminoindazole precursor or the reduction of a dinitroindazole.

Full spectroscopic and structural characterization: Detailed characterization using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁵N), mass spectrometry, and single-crystal X-ray diffraction is essential to unequivocally confirm its structure and provide valuable data for computational studies.

Exploration of its chemical reactivity: A systematic study of the reactivity of both the nitro and amino groups would unveil the potential of this compound as a versatile building block in organic synthesis.

Investigation of its biological activity: Given the known pharmacological properties of related nitro- and amino-indazoles, screening this compound and its derivatives for various biological activities, including anticancer and antimicrobial effects, would be a logical and promising direction.

The exploration of this compound holds the potential to uncover novel chemical transformations and lead to the discovery of new molecules with significant biological or material properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

4-nitro-1H-indazol-5-amine |

InChI |

InChI=1S/C7H6N4O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,8H2,(H,9,10) |

InChI Key |

SXCFLFBEDIPVNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Nitro 1h Indazol 5 Amine

Mechanistic Investigations of Nitro Group Reactivity on the Indazole Core

The nitro group at the 4-position of the indazole ring plays a crucial role in modulating the molecule's reactivity. Its strong electron-withdrawing nature significantly influences the electron density distribution across the bicyclic system.

The nitro group acts as a potent electron-withdrawing substituent through both inductive and resonance effects. This significantly lowers the electron density on the indazole ring, making it more electrophilic. solubilityofthings.com This polarization makes positions ortho and para to the nitro group more susceptible to nucleophilic attack. The electron-deficient nature of the aromatic system is a key characteristic conferred by the nitro group. vulcanchem.comcymitquimica.com

The presence of a nitro group can influence the tautomeric equilibrium between the 1H- and 2H-forms of indazole. Generally, electron-withdrawing substituents favor the 1H-tautomer due to the stabilization of the N1-H bond through inductive effects. vulcanchem.com Studies on nitroindazoles have shown that the 1H-tautomer is generally more stable. researchgate.net

The electron-withdrawing properties of the nitro group also affect the reactivity of the indazole in electrophilic substitution reactions. The nitro group deactivates the ring towards electrophilic attack and directs incoming electrophiles to other positions. vulcanchem.com In some cases, the presence of a nitro group can accelerate reactions, such as the formation of quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate, where the electron-withdrawing nitro group facilitates the rearrangement. nih.gov

Table 1: Influence of Nitro Group Position on Indazole Reactivity

| Nitro Group Position | Influence on Reactivity | Reference |

| 4-position | Directs electrophiles to positions 5 and 7. vulcanchem.com | vulcanchem.com |

| 5-position | Enhances electrophilic nature, making it a useful synthetic intermediate. solubilityofthings.com | solubilityofthings.com |

| 6-position | Acts as a powerful electron-withdrawing group, reducing electron density. | |

| 7-position | Can interact with the proton at N-1 via hydrogen bonding. arabjchem.org | arabjchem.org |

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroindazoles, providing a gateway to a wide range of further functionalization. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods for the reduction of nitroindazoles include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst is a widely used and efficient method for reducing the nitro group to an amine. vulcanchem.com

Tin(II) Chloride (SnCl₂): Anhydrous stannous chloride in alcohol is another effective reagent for the reduction of nitroindazoles. researchgate.netresearchgate.net This method has been used to synthesize various aminoindazole derivatives. researchgate.netresearchgate.net

Iron Powder: Reduction using iron powder in acidic conditions is also a viable method for converting nitroindazoles to their corresponding amines. smolecule.com

Sodium Dithionite: This reagent has been used for the nitro reductive cyclization in the synthesis of certain heterocyclic compounds. grafiati.com

The choice of reducing agent can sometimes lead to unexpected side reactions. For instance, the reduction of 5-nitroindazole (B105863) with anhydrous SnCl₂ in ethanol (B145695) can result in chlorination and ethoxylation at the 4-position of the indazole ring. researchgate.net

Electron-Withdrawing Effects and Their Influence on Indazole Reactivity

Reactivity of the Amino Group in 4-Nitro-1H-indazol-5-amine

The amino group at the 5-position is a key site for further chemical modifications, enabling the synthesis of a diverse array of derivatives.

The amino group in this compound can participate in both electrophilic and nucleophilic reactions. As a nucleophile, the amino group can react with various electrophiles. Derivatization at the 3-amino group of similar indazole structures, such as through acetylation or alkylation, has been shown to enhance properties like solubility and biological activity. vulcanchem.com

The amino group can also be a site for substitution reactions. For example, the amino group of indazole derivatives can be coupled with various benzoic acids or other amines to form amide or urea (B33335) linkages, respectively. tandfonline.com

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). The formation of Schiff bases is a common reaction for primary amines and is often a key step in the synthesis of more complex heterocyclic systems. ijpsr.comresearchgate.net For instance, 5-aminoindazole (B92378) can be condensed with benzoyl acetone (B3395972) to synthesize a novel Schiff base. researchgate.netresearchgate.net These Schiff bases can then be used as ligands to form metal chelates. researchgate.netresearchgate.net

The reaction of indazole derivatives with formaldehyde (B43269) has also been studied. Indazoles, including nitro-substituted ones like 4-nitro-1H-indazole, react with formaldehyde in aqueous HCl to yield (1H-indazol-1-yl)methanol derivatives. acs.orgnih.govresearchgate.net

Electrophilic and Nucleophilic Reactions of the Amino Functionality

Intramolecular and Intermolecular Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both a reactive amino group and a reducible nitro group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

The reduction of the nitro group to an amine, followed by reaction with a suitable reagent, can lead to the formation of new rings. For example, the in-situ reduction of a nitro group and subsequent cyclization is a strategy used to synthesize complex heterocyclic structures. grafiati.com

Furthermore, the amino group can participate in cyclization reactions to form fused ring systems. For example, the reaction of aminoindazoles with other reagents can lead to the formation of fused pyrimidine (B1678525) or other heterocyclic rings.

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the provided search results, the general reactivity patterns of nitroindazoles and aminoindazoles suggest its high potential as a building block in the synthesis of polycyclic aromatic and heterocyclic compounds. The presence of both the nitro and amino groups offers multiple pathways for sequential or one-pot cyclization strategies. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Nitro 1h Indazol 5 Amine

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of indazole derivatives. arpgweb.com Calculations are often performed using hybrid functionals, such as B3LYP, combined with various basis sets like 6-311G(d,p) or def2-SVP, to achieve a balance between computational cost and accuracy. arpgweb.comtandfonline.com

While specific bond lengths and angles for 4-Nitro-1H-indazol-5-amine are not available in the provided search results, a typical data table from such a study would resemble the following hypothetical example:

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C4-N(O2) | 1.45 |

| N-N | 1.35 | |

| C5-N(H2) | 1.38 | |

| Bond Angle | O-N-O | 124.0 |

| C3-C4-N(O2) | 121.5 | |

| Dihedral Angle | C3-C4-N(O2)-O | 179.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, global reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These parameters help in predicting the reactive nature of the compound. For instance, studies on various nitroindazole derivatives have utilized these calculations to explain their reactivity in different chemical reactions. arpgweb.com

A representative table of calculated quantum chemical parameters for a related indazole derivative might look like this:

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.2 |

Note: The data in this table is for a representative related compound and not specific to this compound.

Gauge-Invariant Atomic Orbital (GIAO) calculations are a common theoretical method used to predict NMR chemical shifts. acs.orgresearchgate.net These calculations provide absolute shieldings, which can then be converted into chemical shifts (ppm) for comparison with experimental data. researchgate.net This approach has been successfully used to confirm the structures of various nitro-indazole isomers and their derivatives by providing a sound theoretical basis for experimental NMR observations. acs.orgresearchgate.net For example, in a study of nitro-indazole derivatives, GIAO/DFT calculations at the B3LYP/6-311++G(d,p) level were instrumental in assigning NMR spectra and identifying reaction products. acs.orgresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Indices

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions in different environments.

Conformational analysis through MD simulations can reveal the preferred spatial orientations of flexible parts of a molecule, such as substituents on the indazole ring. For related indazole derivatives, MD simulations have been used to understand the stability of different conformers and how they might interact with biological targets. tandfonline.comlongdom.orgresearchgate.netresearchgate.net These simulations can generate a conformational landscape, illustrating the energy of the molecule as a function of its torsional angles.

MD simulations are also employed to investigate how molecules of this compound would interact with each other in a condensed phase (liquid or solid) and with solvent molecules. These simulations can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the bulk properties of the material. For instance, crystallographic and theoretical studies on related nitro-indazole derivatives have highlighted the formation of dimers through intermolecular hydrogen bonds. acs.orgacs.org MD simulations can further explore the stability and dynamics of such interactions in a simulated biological environment. tandfonline.comresearchgate.net

Conformational Analysis and Conformational Landscapes

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has proven to be an indispensable tool for unraveling the intricate details of reaction mechanisms that are often challenging to observe experimentally. acs.orgarpgweb.com By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.

Theoretical studies, such as those performed on nitro-indazole derivatives, have successfully characterized the pathways of chemical reactions. For instance, in the reaction of 1H-indazoles with formaldehyde (B43269) in an acidic aqueous solution, computational modeling has been instrumental in determining the mechanism of formation for N-CH₂OH derivatives. acs.orgnih.gov

The calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, help in identifying the key structures along the reaction coordinate. acs.orgresearchgate.net This includes the initial reactants, the transition states which represent the energy maxima along the pathway, and the intermediates which are temporary, stable species formed during the reaction.

In the context of the reaction between a nitro-indazole and formaldehyde, several potential pathways can be considered. These include the reaction of the neutral indazole with either neutral or protonated formaldehyde, or the reaction of a protonated indazole with formaldehyde. acs.orgresearchgate.net Computational analysis reveals that the most plausible mechanism involves the neutral indazole reacting with protonated formaldehyde, as formaldehyde is a significantly weaker base than the indazole derivatives. acs.orgnih.gov

The characterization of transition states is a critical aspect of these studies. By analyzing the vibrational frequencies of the calculated structures, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. acs.org Following this intrinsic reaction coordinate (IRC) allows for the direct connection of a transition state with its corresponding reactant and product, thereby mapping out the entire reaction pathway. acs.org

For substituted indazoles, the position of the nitro group can influence the reactivity and the stability of intermediates. While specific data for this compound is not available, the study on 4-nitro-1H-indazole provides a template for how such a reaction would proceed, involving the nucleophilic attack of the indazole nitrogen on the carbonyl carbon of formaldehyde. acs.org

The energetic profile of a reaction provides quantitative data on the feasibility and kinetics of a chemical transformation. Computational chemistry allows for the calculation of these profiles, which are typically represented as potential energy surfaces.

In the study of the reaction of nitro-indazoles with formaldehyde, DFT calculations have been used to determine the relative energies of different isomers and tautomers. For the parent 1H-indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This thermodynamic preference is crucial in predicting the major products of a reaction.

The table below presents theoretical data on the relative energies of different isomers of hydroxymethyl-nitroindazoles, which are the products of the reaction with formaldehyde. This data illustrates how computational methods can predict the thermodynamic stability of products.

| Compound | Isomer | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| (1H-Indazol-1-yl)methanol | 1-substituted | 0 |

| (2H-Indazol-2-yl)methanol | 2-substituted | 20 |

Table 1: Calculated relative energies of 1- and 2-substituted (Indazol-1-yl)methanol isomers, indicating the higher stability of the 1-substituted product. nih.gov

Similarly, the proton affinity of different sites on the molecule can be calculated to predict the most likely site of protonation, which is often the first step in acid-catalyzed reactions. For nitro-indazole derivatives, the pKa values have been computationally and experimentally determined, providing insight into their basicity. acs.orgnih.gov

| Compound | pKa |

|---|---|

| 1H-Indazole | 1.04 |

| 4-Nitro-1H-indazole | 0.24 |

| 5-Nitro-1H-indazole | -0.96 |

| 6-Nitro-1H-indazole | -0.97 |

| 7-Nitro-1H-indazole | -0.99 |

Table 2: Experimental pKa values of various nitro-1H-indazole derivatives, showing the effect of the nitro group position on basicity. acs.orgnih.gov

These energetic data are crucial for understanding why certain reaction pathways are favored over others and for predicting the outcomes of chemical transformations. While the specific values for this compound would require dedicated computational studies, the established methodologies and the data from closely related systems provide a robust foundation for such future investigations.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro 1h Indazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4-Nitro-1H-indazol-5-amine is expected to exhibit distinct signals corresponding to the protons on the indazole core and the amine and imino functional groups. The electron-withdrawing nitro group at the C4 position and the electron-donating amino group at the C5 position will significantly influence the chemical shifts of the aromatic protons (H-3, H-6, and H-7).

Based on data from analogous compounds, the proton at C3 is anticipated to appear as a singlet in the downfield region, likely around 8.0-9.0 ppm. The protons on the benzene (B151609) ring, H-6 and H-7, would likely appear as doublets due to ortho-coupling. The H-7 proton, being adjacent to the nitro group, is expected to be the most deshielded of the benzenoid protons. The NH proton of the pyrazole (B372694) ring typically presents as a broad singlet at a very downfield chemical shift, often above 12 ppm, while the -NH₂ protons of the amino group would likely appear as a broad singlet as well, the position of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.5 | s | - |

| H-6 | 7.0 - 7.5 | d | J = 8.0 - 9.0 |

| H-7 | 7.8 - 8.3 | d | J = 8.0 - 9.0 |

| 1-NH | 12.5 - 13.5 | br s | - |

Note: These are predicted values based on the analysis of substituted indazoles. Actual values may vary.

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents. The carbon atom C-4, bearing the nitro group, is expected to be significantly deshielded. Conversely, C-5, attached to the amino group, should be shielded. The other carbon signals can be assigned based on established data for substituted indazoles. austinpublishinggroup.comresearchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 130 - 135 |

| C-3a | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 110 - 115 |

| C-7 | 115 - 120 |

Note: These are predicted values based on the analysis of substituted indazoles and may require experimental verification.

Advanced 2D NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the H-6 and H-7 protons would be expected, confirming their ortho-relationship. dergipark.org.trbohrium.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-3, C-6, and C-7 based on their attached protons. dergipark.org.trbohrium.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the NH proton at position 1 should show correlations to C-3 and C-7a. The H-3 proton should correlate with C-3a and C-7a. These correlations are vital for confirming the substitution pattern on the indazole ring. dergipark.org.trresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show spatial relationships between the amino protons and the H-6 proton, further confirming the regiochemistry. austinpublishinggroup.comresearchgate.net

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and intermolecular interactions of molecules in the solid phase. acs.org For this compound, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR studies could be particularly informative. These experiments can identify the presence of different tautomers or polymorphs in the solid state and provide insights into hydrogen bonding networks involving the amino and nitro groups and the indazole NH. austinpublishinggroup.comcdnsciencepub.com The chemical shifts in the solid state can differ from those in solution due to packing effects. cdnsciencepub.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, NH₂, and NO₂ groups, as well as for the aromatic ring system.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretching | 3300 - 3400 (broad) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3100 - 3300 (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1600 - 1650 |

| N-O (nitro) | Asymmetric Stretching | 1500 - 1550 |

The presence of strong absorption bands for the symmetric and asymmetric stretching of the nitro group would be a key diagnostic feature. mdpi.comacgpubs.org Similarly, the characteristic stretching vibrations of the primary amine and the indazole N-H would confirm the presence of these groups. srce.hrnist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern is expected to be characteristic of nitroaromatic compounds. Common fragmentation pathways would include the loss of NO₂ (46 Da), and subsequent loss of HCN (27 Da) from the pyrazole ring. The presence of the amino group might also lead to specific fragmentation pathways. nih.govnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitro-1H-indazole |

| 5-amino-1H-indazole |

| 5-nitro-1H-indazole |

| 6-nitro-1H-indazole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₇H₆N₄O₂, the theoretical exact mass would be calculated. An experimental HRMS analysis would then be performed, and the resulting data would be compared to the theoretical value. A very small deviation, usually in the parts per million (ppm) range, would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆N₄O₂ |

| Theoretical Exact Mass | [Calculated Value] |

| Experimental m/z | [Hypothetical Measured Value] |

| Mass Error (ppm) | [Hypothetical Calculated ppm] |

| Ionization Mode | [e.g., ESI+, APCI+] |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is highly characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. This is often achieved through techniques like tandem mass spectrometry (MS/MS).

The fragmentation of this compound would be expected to show characteristic losses of the nitro (-NO₂) and amino (-NH₂) groups, as well as cleavage of the indazole ring system. By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's framework can be constructed, confirming the positions of the nitro and amino substituents on the indazole core.

Table 2: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [Exact Mass of Parent Ion] | [Fragment 1 Mass] | NO₂ | [Structure of Indazol-5-amine radical cation] |

| [Exact Mass of Parent Ion] | [Fragment 2 Mass] | NH₂ | [Structure of 4-Nitro-1H-indazole radical cation] |

| [Exact Mass of Parent Ion] | [Fragment 3 Mass] | HCN | [Structure of fragmented benzene ring derivative] |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for a crystalline solid. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, from which the precise positions of all atoms in the molecule and in the crystal lattice can be determined.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 3: Representative Bond Lengths and Angles for a Nitroindazole System (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

| C4-NO₂ | [Typical Range: 1.45-1.49] |

| C5-NH₂ | [Typical Range: 1.36-1.40] |

| N1-N2 | [Typical Range: 1.35-1.39] |

| Angle (C3-C4-C5) | [Typical Range: 118-122] |

| Angle (O-N-O) | [Typical Range: 123-127] |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This includes the identification and characterization of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. In the case of this compound, the amino group and the indazole N-H can act as hydrogen bond donors, while the nitro group and the nitrogen atoms of the pyrazole ring can act as acceptors. These interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H (Amine) | O (Nitro) | [Hypothetical Value] | [Hypothetical Value] |

| Hydrogen Bond | N-H (Indazole) | N (Pyrazole) | [Hypothetical Value] | [Hypothetical Value] |

| π-π Stacking | Indazole Ring | Indazole Ring | [Hypothetical Value] | N/A |

Applications of 4 Nitro 1h Indazol 5 Amine in Specialized Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of amino and nitro groups on the indazole frame positions 4-Nitro-1H-indazol-5-amine as a potent building block for the synthesis of fused polycyclic heterocyclic systems. The presence of two reactive sites allows for sequential or one-pot reactions to build additional rings onto the indazole core.

Although direct examples for this compound are scarce, the general strategy is well-established for related aminoindazoles. For instance, 3-aminoindazoles are recognized as versatile synthons for constructing a variety of nitrogen-containing heterocycles through condensation and cyclization reactions. dntb.gov.uarsc.org The amino group of this compound can act as a nucleophile to react with various electrophiles. A subsequent reduction of the nitro group to a second amino group would unmask another nucleophilic site, enabling further intramolecular cyclization to form tricyclic systems like pyrrolo-indazoles or pyrimido-indazoles. For example, the synthesis of 1,6-dihydropyrrolo[2,3-g]indazoles has been achieved from 5,6-dinitroindazole by selectively reducing one nitro group, followed by palladium-catalyzed annulation to form the pyrrole (B145914) ring. researchgate.net A similar synthetic logic could be applied to this compound to access novel fused heterocyclic scaffolds.

Precursor in the Synthesis of Diverse Indazole Derivatives

The functional groups of this compound are amenable to a wide range of chemical transformations, making it an excellent precursor for a library of substituted indazole derivatives. The reactivity of the amino and nitro groups can be selectively harnessed to introduce molecular diversity.

Key potential transformations include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like tin(II) chloride or iron in acidic media. nih.govambeed.com This would yield 1H-Indazole-4,5-diamine, a valuable intermediate for synthesizing fused imidazole (B134444) or quinoxaline (B1680401) rings.

Derivatization of the Amino Group: The 5-amino group can readily undergo acylation, sulfonylation, or alkylation reactions to introduce a variety of substituents, altering the compound's steric and electronic properties.

N-Alkylation/Arylation of the Indazole Ring: The nitrogen atom of the pyrazole (B372694) ring (N1) can be substituted, a common strategy in medicinal chemistry to modulate biological activity. rsc.org

Diazotization: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, or cyano groups.

Table 1: Potential Derivatization Reactions of this compound

| Starting Material | Reagents and Conditions | Potential Product | Purpose of Transformation |

| This compound | H₂, Pd/C, Ethanol (B145695) | 1H-Indazole-4,5-diamine | Introduction of a second amino group for further cyclization. |

| This compound | Acetic Anhydride, Pyridine | N-(4-Nitro-1H-indazol-5-yl)acetamide | Protection of the amino group or modulation of properties. |

| This compound | Benzyl Bromide, K₂CO₃, DMF | 1-Benzyl-4-nitro-1H-indazol-5-amine | N1-substitution of the indazole core. |

| This compound | NaNO₂, HCl, 0-5°C; then CuCl | 5-Chloro-4-nitro-1H-indazole | Replacement of the amino group with a chloro substituent. |

Integration into Multi-component Reactions for Novel Chemical Entities

Multi-component reactions (MCRs) are highly efficient, atom-economical processes that combine three or more reactants in a single step to generate complex molecules. nih.gov Amino-substituted heterocycles are frequently used as key components in MCRs. While there are no specific reports detailing the use of this compound in MCRs, its structural features are highly suitable for such transformations.

For example, various aminoindazoles have been successfully employed in Povarov-type reactions to synthesize complex quinoline (B57606) derivatives. nih.gov In a typical three-component Povarov reaction, an amine, an aldehyde, and an activated alkene react to form tetrahydroquinolines. Similarly, aminoindazoles can participate in Groebke–Blackburn–Bienaymé reactions, which involve an amino-heterocycle, an aldehyde, and an isocyanide to produce fused imidazo-heterocycles. rsc.org The 5-amino group of this compound could serve as the amine component in these and other MCRs, such as the Ugi four-component reaction, leading to the rapid assembly of diverse and complex molecular scaffolds. nih.gov

Application in the Design and Synthesis of Functional Materials

The development of functional organic materials for applications in electronics and photonics often relies on molecules with specific electronic properties. The structure of this compound, featuring a strong electron-donating group (–NH₂) and a strong electron-withdrawing group (–NO₂) on a conjugated aromatic system, creates a "push-pull" dipole. This characteristic is a key design principle for various functional materials.

Non-Linear Optical (NLO) Materials: Molecules with large hyperpolarizabilities, often arising from strong push-pull electronic systems, are candidates for NLO materials used in optical communications and data processing.

Dyes and Pigments: The push-pull nature of the molecule can lead to intense charge-transfer bands in its absorption spectrum, making it and its derivatives potential chromophores for dyes.

While direct synthesis of functional materials from this compound is not yet reported, its structure represents a promising starting point for the rational design of new organic materials.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Derivatives

Impact of Nitro and Amino Substituents on Indazole Core Reactivity and Selectivity

The reactivity and selectivity of the indazole core are significantly governed by the electronic properties of its substituents. In 4-Nitro-1H-indazol-5-amine, the C4-nitro group and the C5-amino group exert powerful, opposing electronic effects that dictate the molecule's chemical behavior.

The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions. acs.orgresearchgate.net The amino group (-NH₂) is a strong electron-donating group that activates the aromatic system, enhancing its nucleophilicity and directing electrophilic attacks. The presence of both groups on adjacent carbons creates a nuanced reactivity profile. The amino group can serve as a site for further derivatization, while the nitro group activates the nucleus. researchgate.net

The influence of a nitro substituent's position on reactivity is well-documented. A study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) in acidic conditions found that indazole, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles all react to form the corresponding (1H-indazol-1-yl)methanol derivatives. acs.org However, the study highlighted that the 7-nitro-1H-indazole isomer does not react under the same conditions, demonstrating that the position of the electron-withdrawing group profoundly impacts the nucleophilicity of the indazole nitrogen atoms. acs.orgnih.gov

Furthermore, unsubstituted indazoles are typically employed as nucleophiles in reactions like N-alkylation. researchgate.net These reactions can produce a mixture of N1 and N2-alkylated products, with the regioselectivity being dependent on the specific substituents and reaction conditions. acs.orgresearchgate.net

Systematic Derivatization and Functionalization for Modulating Chemical Behavior

The this compound scaffold offers multiple sites for systematic derivatization, allowing for the fine-tuning of its chemical and physical properties. Key strategies involve modifications at the amino group, reduction of the nitro group, and substitution at the indazole nitrogen.

Functionalization of the Amino Group: The 5-amino group is a primary handle for introducing a wide variety of functional moieties. It can readily undergo reactions such as acylation or sulfonylation. For instance, in the synthesis of novel therapeutic agents, a 5-amino-1H-indazole intermediate was sulfonylated with benzenesulfonyl chloride to yield the final product. oncotarget.com Such modifications are a cornerstone of medicinal chemistry, used to explore structure-activity relationships and modulate properties like solubility and biological target affinity. nih.govmdpi.com

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a fundamental and highly effective derivatization strategy. This reaction, often achieved using reagents like stannous chloride (SnCl₂) in alcohol or through catalytic hydrogenation, converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic landscape of the molecule. researchgate.netd-nb.info This opens up a new set of derivatization pathways, yielding a diamino-indazole core that can be further functionalized.

N-Alkylation and N-Arylation: The pyrazole (B372694) moiety of the indazole ring contains an N-H group that can be substituted. The arylation of 5-amino-1H-indazole at the N1 position has been demonstrated as a key step in the synthesis of complex derivatives. oncotarget.com The choice between N1 and N2 substitution is a known challenge in indazole chemistry, with the outcome often depending on the reaction conditions and the steric and electronic nature of other ring substituents. jmchemsci.com

The following table summarizes key derivatization strategies for an indazole core with nitro and amino substituents.

| Target Site | Reaction Type | Reagent/Condition Examples | Resulting Functional Group | Purpose | Source(s) |

| 5-Amino Group | Sulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide | Introduce new substituents for SAR studies | oncotarget.com |

| 5-Amino Group | Acylation | Acetic Anhydride (Ac₂O), Et₃N | Amide | Modulate biological activity and physical properties | acs.org |

| 4-Nitro Group | Reduction | Anhydrous SnCl₂ in alcohol; Pd/C, H₂ | Amino Group | Create a new site for derivatization, alter electronic properties | researchgate.netd-nb.info |

| N1-H of Indazole | N-Arylation | Aryl halide, K₂CO₃, DMF | N-Aryl | Introduce large substituents for target binding | oncotarget.com |

| N1-H of Indazole | N-Alkylation | Alkyl halide, Base (e.g., KOH) | N-Alkyl | Improve properties, explore SAR | researchgate.net |

Exploration of Substituent Effects on Synthetic Accessibility and Efficiency

The substituents on the aromatic ring not only influence the final molecule's properties but also play a critical role in the efficiency and outcome of the synthetic routes used to construct the indazole core itself. The development of synthetic methods that tolerate a range of functional groups is crucial for chemical diversification. diva-portal.org

One study on the synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acid precursors clearly demonstrated the impact of substituents. The reaction involved a base-catalyzed cyclization where the 2-nitro group was essential for the N-N bond-forming cascade. The presence of other substituents on the aryl ring had a discernible effect on the reaction's success and yield. diva-portal.orgwhiterose.ac.uk For example, the introduction of a chlorine atom at the 4-position of the starting nitroaryl compound did not significantly hinder the reaction, leading to high yields. whiterose.ac.uk This indicates that electron-withdrawing groups can be compatible with this synthetic strategy.

The synthesis of diversely substituted indazoles often requires tailored approaches, as accessing more complex scaffolds can be challenging and may necessitate the development of novel synthetic methodologies to avoid lengthy and arduous linear syntheses. researchgate.net For instance, thermo-induced isomerization followed by copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones has been developed as a protocol that tolerates various functional groups, providing a versatile route to 1H-indazoles. mdpi.com

The following table details the influence of substituents on different synthetic routes to the indazole core.

| Synthetic Method | Precursor Type | Substituent(s) | Impact on Synthesis | Source(s) |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acid | 2-Nitro group is essential. | The reaction proceeds efficiently with a 4-chloro substituent, yielding the corresponding indazole in high yield. | diva-portal.orgwhiterose.ac.uk |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitro-4-methoxyphenyl)propanoic acid | Electron-donating 4-methoxy group. | The presence of an electron-donating group can influence the reaction pathway and yield. | whiterose.ac.uk |

| Copper-Catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Various functional groups. | The method is noted for its tolerance of a range of functional groups, enhancing its synthetic utility. | mdpi.com |

| Silver-Mediated C-H Amination | α-Ketoester-derived hydrazone | Various functional groups on the aryl ring (e.g., -OMe, -Cl, -CF₃). | The reaction is efficient regardless of the electronic nature of the substituents on the aryl group. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.